ethyl 3-bromo-5-(tert-butyl)-7-nitro-1H-indole-2-carboxylate
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Overview
Description
Ethyl 3-bromo-5-(tert-butyl)-7-nitro-1H-indole-2-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are heterocyclic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This particular compound is characterized by the presence of a bromine atom, a tert-butyl group, and a nitro group on the indole ring, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-bromo-5-(tert-butyl)-7-nitro-1H-indole-2-carboxylate typically involves multiple steps:
Nitration: The nitro group is introduced at the 7-position through nitration reactions using nitric acid or a mixture of nitric and sulfuric acids.
Esterification: The carboxylate group is formed by esterifying the carboxylic acid derivative with ethanol in the presence of an acid catalyst.
tert-Butylation: The tert-butyl group is introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms can be employed to scale up the production while maintaining stringent quality control.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-bromo-5-(tert-butyl)-7-nitro-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The indole ring can be oxidized under specific conditions to form different oxidation products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or organometallic reagents can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4) are commonly employed.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Major Products
Substitution: Products like azido, thiocyanato, or organometallic derivatives.
Reduction: Amino derivatives of the indole compound.
Oxidation: Various oxidized forms of the indole ring.
Scientific Research Applications
Ethyl 3-bromo-5-(tert-butyl)-7-nitro-1H-indole-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing molecules that target specific biological pathways.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 3-bromo-5-(tert-butyl)-7-nitro-1H-indole-2-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine atom and tert-butyl group can influence the compound’s binding affinity and specificity towards molecular targets.
Comparison with Similar Compounds
Ethyl 3-bromo-5-(tert-butyl)-7-nitro-1H-indole-2-carboxylate can be compared with other indole derivatives:
Ethyl 3-bromo-5-(tert-butyl)-1H-indole-2-carboxylate: Lacks the nitro group, which may result in different reactivity and biological activity.
Ethyl 3-bromo-7-nitro-1H-indole-2-carboxylate: Lacks the tert-butyl group, affecting its steric properties and interactions with molecular targets.
Ethyl 5-(tert-butyl)-7-nitro-1H-indole-2-carboxylate: Lacks the bromine atom, which can alter its reactivity in substitution reactions.
Properties
IUPAC Name |
ethyl 3-bromo-5-tert-butyl-7-nitro-1H-indole-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BrN2O4/c1-5-22-14(19)13-11(16)9-6-8(15(2,3)4)7-10(18(20)21)12(9)17-13/h6-7,17H,5H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHKROJHATQDHEB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1)C(=CC(=C2)C(C)(C)C)[N+](=O)[O-])Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrN2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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